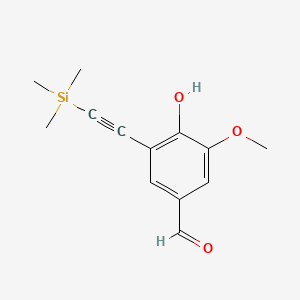
4-Hydroxy-3-methoxy-5-((trimethylsilyl)ethynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde: is an organic compound with the molecular formula C13H16O3Si and a molecular weight of 248.35 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with hydroxy, methoxy, and trimethylsilyl-ethynyl groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde can be achieved through a multi-step process involving the following key steps :
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Sonogashira Coupling Reaction: The 4-bromobenzaldehyde is reacted with (trimethylsilyl)ethynyl in the presence of a palladium catalyst (such as palladium (II) acetate) and a base (such as triphenylphosphine) in anhydrous triethylamine under an inert atmosphere (argon).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions, such as desilylation, to yield the corresponding ethynyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Desilylation can be achieved using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzoic acid.
Reduction: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzyl alcohol.
Substitution: 4-hydroxy-3-methoxy-5-ethynylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry:
Material Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Hydroxy and Methoxy Groups: These groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Trimethylsilyl-Ethynyl Group: This group can undergo desilylation, generating a reactive ethynyl group that can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate : This compound shares a similar structure but has a methyl ester group instead of an aldehyde group.
- 4-hydroxy-3-methoxybenzaldehyde (Vanillin) : This compound lacks the trimethylsilyl-ethynyl group but shares the hydroxy and methoxy substitutions on the benzaldehyde core.
Uniqueness: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Eigenschaften
Molekularformel |
C13H16O3Si |
|---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
4-hydroxy-3-methoxy-5-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3Si/c1-16-12-8-10(9-14)7-11(13(12)15)5-6-17(2,3)4/h7-9,15H,1-4H3 |
InChI-Schlüssel |
KPVQWFFOGDVHIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C#C[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


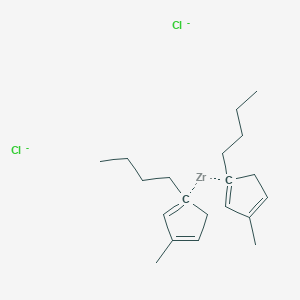
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
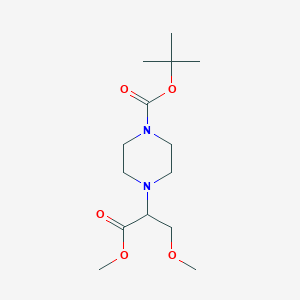
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
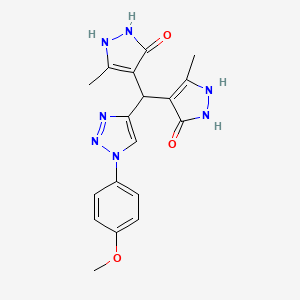
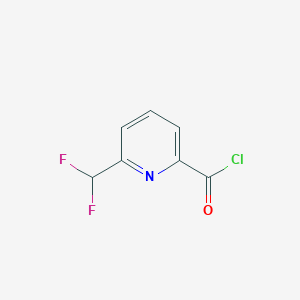
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)
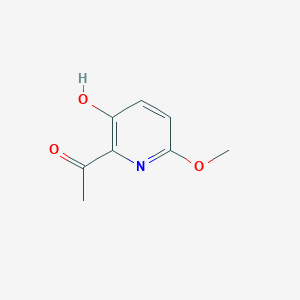

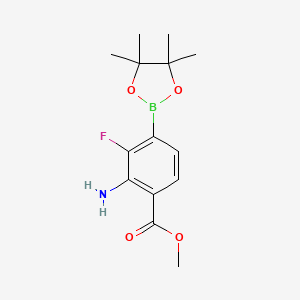

![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
